molecular formula C18H13FN6OS B2552336 N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 915932-17-1

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2552336
CAS No.: 915932-17-1
M. Wt: 380.4
InChI Key: NDEJKBPIUHWAQV-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 4-fluorobenzyl group. The tetrazole ring is then synthesized and attached to the thiazole ring. Finally, the benzamide moiety is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

  • N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
  • N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Comparison: N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the 4-fluorobenzyl group, which can influence its chemical properties and biological activity. Compared to similar compounds with different substituents (e.g., chlorine, methyl, bromine), the fluorine atom may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Biological Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Chemical Name: this compound
  • CAS Number: 915932-17-1
  • Molecular Weight: 380.4 g/mol
  • Structural Features: The compound features a thiazole ring, a tetrazole ring, and a benzamide moiety, contributing to its pharmacological profile.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the tetrazole ring enhances its ability to modulate biological processes by mimicking natural substrates or inhibitors.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, a study demonstrated that derivatives featuring the tetrazole moiety exhibited significant cytotoxicity against various cancer cell lines, including chronic myeloid leukemia (K-562) cells. The IC50 values for these compounds were reported in the nanomolar range, indicating strong anti-leukemic activity:

CompoundCell LineIC50 (nM)
3dK-56256.4
3dUACC-6256.9

The mechanism underlying this activity involves the induction of apoptosis and DNA damage in cancer cells, as evidenced by morphological changes and comet assays that detected single-strand breaks in DNA .

Selective Antagonism

In addition to its anticancer effects, this compound has been studied as a selective antagonist for certain receptors. It was found to inhibit Zn²+-induced signaling pathways without significantly affecting other receptor types such as GABA or nicotinic acetylcholine receptors. This selectivity suggests potential therapeutic applications in conditions where modulation of zinc signaling is beneficial .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorobenzyl group is critical for enhancing lipophilicity and stability, which may improve interaction with biological targets compared to other analogs with different substituents (e.g., chlorobenzyl or methylbenzyl groups). The SAR analysis indicates that modifications in the benzamide and thiazole moieties can lead to variations in potency and selectivity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and related compounds:

  • Anti-Leukemic Activity : A compound derived from bioisosteric replacement of triazole with tetrazole showed enhanced anti-leukemic properties with an IC50 of approximately 2 μM across multiple cancer cell lines .
  • Zinc Signaling Modulation : Research indicated that this compound acts as a negative allosteric modulator of zinc-sensing receptors, providing insights into its mechanism as a pharmacological tool .

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-14-6-4-12(5-7-14)8-16-10-20-18(27-16)22-17(26)13-2-1-3-15(9-13)25-11-21-23-24-25/h1-7,9-11H,8H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEJKBPIUHWAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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